molecular formula C24H21Cl2N5O2 B1679128 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one CAS No. 305820-75-1

6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one

Cat. No. B1679128
M. Wt: 482.4 g/mol
InChI Key: XZEJMVDCQZRHLN-UHFFFAOYSA-N
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Description

The compound is a type of pyrido[2,3-d]pyrimidin-7-one . It has been studied as a BCR kinase inhibitor for B lymphoid malignancies .


Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group .


Molecular Structure Analysis

The molecular formula of the compound is C26H27Cl2N5O2 . The structure includes a pyrido[2,3-d]pyrimidin-7-one scaffold .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and another condensation .


Physical And Chemical Properties Analysis

The compound is a pale-yellow solid with a melting point of 225–226°C (MeCN). The IR spectrum (KBr), ν, cm –1: 3060, 2978, 2914, 1655 (C=O), 1584, 1525, 1495, 1477, 1435, 1423, 1378, 1360, 1331, 1243, 1076, 1036, 978, 888, 772, 752, 705, 681, 645, 573, 538 .

Scientific Research Applications

Synthesis and Biological Activity

  • Research has focused on synthesizing and evaluating the biological activities of various pyrimidine derivatives, which have shown antibacterial, antifungal, and antitubercular activities. These compounds are synthesized through reactions involving morpholine, indicating the potential for diverse biological activities in related compounds (Patel, Desai, Desai, & Chikhalia, 2003).

Potential in Drug Discovery

  • Morpholine derivatives, including those linked to pyrimidine rings, have been synthesized and evaluated for their potential as therapeutic agents. These include investigations into their antihypertensive properties, suggesting the utility of structurally related compounds in developing new medications (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

Antimicrobial and Antifungal Applications

Antitumor and Anti-Inflammatory Activities

  • The synthesis of morpholine-based heterocycles has been explored for their antitumor evaluation and molecular docking, demonstrating the relevance of such compounds in cancer research and the potential for developing new anticancer agents (Muhammad, Edrees, Faty, Gomha, Alterary, & Mabkhot, 2017).

Synthesis Techniques and Chemical Characterization

  • Advanced synthesis techniques, including microwave-assisted synthesis, have been employed to create pyrimidine and thienopyrimidine derivatives, which are evaluated for their antimicrobial, anti-inflammatory, and analgesic properties. This highlights the versatility of these compounds in medicinal chemistry (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Safety And Hazards

In silico rat oral LD50 evaluations of 6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-ones indicate that most of the compounds are toxic. The LD50 values are low, mostly <100 mg/kg per body weight suggesting lethal effects at a lower dose for the compounds .

properties

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N5O2/c1-30-22-15(13-18(23(30)32)21-19(25)3-2-4-20(21)26)14-27-24(29-22)28-16-5-7-17(8-6-16)31-9-11-33-12-10-31/h2-8,13-14H,9-12H2,1H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEJMVDCQZRHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416167
Record name 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one

CAS RN

305820-75-1
Record name PD-173952
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0305820751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD-173952
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17041
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-173952
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85GA4ESY8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Chakravorty, A Ghosh, S Saha - Computational Biology and Chemistry, 2020 - Elsevier
Myc is a crucial player in cellular proliferation and a known regulator of cancer pathobiology. Modulation of Myc expression targeting the Myc Protein-Protein Interactors (PPIs) like Myc-…
Number of citations: 7 www.sciencedirect.com

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